

# Teglicar and ST1326: An In-depth Scientific Comparison

Author: BenchChem Technical Support Team. Date: December 2025



An objective analysis of the chemical identity, mechanism of action, and therapeutic potential of **Teglicar** and ST1326, supported by experimental data.

## **Executive Summary**

**Teglicar** and ST1326 are two designations for the same chemical entity, identified as (R)-N-(tetradecylcarbamoyl)-aminocarnitine.[1][2] This compound is a selective and reversible inhibitor of the liver isoform of carnitine palmitoyl-transferase 1 (L-CPT1 or CPT1A), a key enzyme in mitochondrial fatty acid oxidation.[1][3][4] Initially investigated for the treatment of type 2 diabetes due to its ability to reduce gluconeogenesis and improve glucose homeostasis, its therapeutic potential has expanded to include oncology and neurodegenerative diseases.[1] [3][5] This guide provides a comprehensive comparison of its biochemical properties, mechanism of action, and applications, supported by experimental data from preclinical studies.

## **Chemical Identity and Properties**

**Teglicar** is the oral formulation of the compound ST1326.[5] Both names refer to the same active pharmaceutical ingredient.



| Property            | Value                                          | Reference               |
|---------------------|------------------------------------------------|-------------------------|
| Systematic Name     | (R)-N-(tetradecylcarbamoyl)-<br>aminocarnitine | [1][2]                  |
| CAS Number          | 250694-07-6                                    | [3]                     |
| Molecular Formula   | C22H45N3O4                                     | Inferred from structure |
| Mechanism of Action | Selective and reversible inhibitor of CPT1A    | [1][3][5]               |

### **Mechanism of Action: CPT1A Inhibition**

**Teglicar**/ST1326 exerts its pharmacological effects by inhibiting carnitine palmitoyl-transferase 1A (CPT1A). CPT1A is the rate-limiting enzyme in the carnitine shuttle system, which is responsible for the transport of long-chain fatty acids into the mitochondrial matrix for  $\beta$ -oxidation.[1][6]

By inhibiting CPT1A, **Teglicar**/ST1326 effectively blocks this transport, leading to a decrease in fatty acid oxidation.[1][6] This has several downstream metabolic consequences, including a reduction in the production of ketone bodies and a decrease in gluconeogenesis, the process of generating glucose from non-carbohydrate substrates.[3][7][8]





Click to download full resolution via product page

Caption: Mechanism of CPT1A Inhibition by Teglicar/ST1326.

## **Comparative Efficacy Data**

**In Vitro CPT1A Inhibition** 

| Parameter              | Value   | Cell/Enzyme<br>Source            | Reference |
|------------------------|---------|----------------------------------|-----------|
| IC50                   | 0.68 μΜ | Liver CPT1 (L-CPT1)              | [3][4]    |
| Ki                     | 0.36 μΜ | Liver CPT1 (L-CPT1)              | [3][4]    |
| CPT1 Selectivity Ratio | ~70     | (Compared to other CPT isoforms) | [4]       |

## **Effects on Cellular Metabolism**



| Effect                    | Concentration | Cell Type               | % Change | Reference |
|---------------------------|---------------|-------------------------|----------|-----------|
| Ketone Body<br>Production | 10 μΜ         | Isolated<br>Hepatocytes | -72%     | [3][7]    |
| Glucose<br>Production     | 10 μΜ         | Isolated<br>Hepatocytes | -50%     | [3][7]    |

**In Vivo Antihyperalycemic Effects** 

| Animal Model                   | Dosage                                                         | Duration              | Key Findings                                                            | Reference |
|--------------------------------|----------------------------------------------------------------|-----------------------|-------------------------------------------------------------------------|-----------|
| db/db mice                     | 50 mg/kg<br>(gavage, twice<br>daily)                           | 45 days               | -38% postabsorptive glycemia, -31% water consumption, -30% fructosamine | [7][8]    |
| High-fat diet<br>C57BL/6J mice | 30 mg/kg (twice daily)                                         | 26 days               | Normalized<br>glycemia (-19%)<br>and insulinemia<br>(-53%)              | [7]       |
| SD rats                        | 80 mg/kg (oral,<br>once daily) or 5.3<br>mg/kg/h<br>(infusion) | 30 days or 3<br>hours | -62%<br>endogenous<br>glucose<br>production                             | [3][8]    |

## **Anticancer Activity**



| Cancer Model                                      | Metric         | Concentration/<br>Dose | Effect                                                               | Reference |
|---------------------------------------------------|----------------|------------------------|----------------------------------------------------------------------|-----------|
| Burkitt's<br>Lymphoma (Raji<br>cells)             | IC50           | 8.6 μM (72<br>hours)   | Cytotoxic effect                                                     | [9]       |
| Chronic<br>Lymphocytic<br>Leukemia (CLL)<br>cells | Cell Viability | 10 μΜ                  | Significant reduction in viability of activated/prolifer ating cells | [10]      |
| Canine Mammary Cancer (CMT- U229 cells)           | Cell Viability | 17.5 μΜ                | -62% viability                                                       | [2]       |
| Canine<br>Mammary<br>Cancer (P114<br>cells)       | Apoptosis      | 17.5 μΜ                | ~30.7% late apoptotic cells                                          | [2]       |

# Experimental Protocols In Vitro CPT1 Activity Assay

Objective: To determine the inhibitory effect of Teglicar/ST1326 on CPT1 activity.

### Methodology:

- Mitochondria are isolated from rat liver.
- The forward radioisotopic assay is used to measure CPT1 activity.
- The assay buffer contains [14C]carnitine, and palmitoyl-CoA as substrates.
- The reaction is initiated by the addition of the mitochondrial preparation.



- The formation of [14C]palmitoylcarnitine is measured over time in the presence and absence of varying concentrations of **Teglicar**/ST1326.
- IC50 values are calculated from the dose-response curves.



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

• 1. The Reversible Carnitine Palmitoyltransferase 1 Inhibitor (Teglicar) Ameliorates the Neurodegenerative Phenotype in a Drosophila Huntington's Disease Model by Acting on the Expression of Carnitine-Related Genes [mdpi.com]



- 2. The Carnitine Palmitoyltransferase 1A Inhibitor Teglicar Shows Promising Antitumour Activity against Canine Mammary Cancer Cells by Inducing Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Selective Reversible Inhibition of Liver Carnitine Palmitoyl-Transferase 1 by Teglicar Reduces Gluconeogenesis and Improves Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. The Reversible Carnitine Palmitoyltransferase 1 Inhibitor (Teglicar) Ameliorates the Neurodegenerative Phenotype in a Drosophila Huntington's Disease Model by Acting on the Expression of Carnitine-Related Genes PMC [pmc.ncbi.nlm.nih.gov]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. Selective reversible inhibition of liver carnitine palmitoyl-transferase 1 by teglicar reduces gluconeogenesis and improves glucose homeostasis PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Carnitine-acyltransferase system inhibition, cancer cell death, and prevention of mycinduced lymphomagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A reversible carnitine palmitoyltransferase (CPT1) inhibitor offsets the proliferation of chronic lymphocytic leukemia cells PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Teglicar and ST1326: An In-depth Scientific Comparison]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1242479#teglicar-vs-st1326-are-they-the-same-compound]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com